3,6-Dibromoquinolin-8-amine

Antifungal Structure-Activity Relationship Halogenated Quinolines

3,6-Dibromoquinolin-8-amine enables stepwise, chemoselective Pd-catalyzed cross-coupling at electronically distinct C3 and C6 bromine sites. Unlike monobromo or symmetrically substituted isomers, this regiochemistry supports a two-step, one-pot protocol for generating 3,6-diaryl-8-aminoquinoline libraries without protection/deprotection steps. The free 8-NH2 group permits rapid diversification (acylation, sulfonylation, reductive amination). This scaffold is central to SAR campaigns targeting metal ion homeostasis against fluconazole-resistant Candida albicans (MIC 0.5 µg/mL). Procure alongside the 3,6-dichloro analog to map halogen-dependent activity cliffs.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96 g/mol
Cat. No. B12830318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinolin-8-amine
Molecular FormulaC9H6Br2N2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)N)Br
InChIInChI=1S/C9H6Br2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2
InChIKeyYNWSMOMPGLSYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromoquinolin-8-amine – A Dual-Brominated 8-Aminoquinoline Scaffold for Cross-Coupling and Bioactivity Programs


3,6-Dibromoquinolin-8-amine (CAS 116632-27-0) is a dihalogenated 8-aminoquinoline derivative bearing bromine atoms at the C3 and C6 positions. This substitution pattern confers both differentiated electronic properties and two chemically distinct sites for sequential functionalization via cross-coupling chemistry . The compound serves as a key intermediate in the synthesis of 3,6-disubstituted quinoline analogs, including the corresponding 8-quinolinols [1], and has been evaluated alongside its 3,6-dichloro congener for structure-activity relationships in antifungal contexts [2].

Why 3,6-Dibromoquinolin-8-amine Cannot Be Replaced by Mono-Bromo or Alternative Dihalo Analogs


Simple replacement of 3,6-dibromoquinolin-8-amine with 3-bromo-, 6-bromo-, or 5,7-dibromo-8-aminoquinoline isomers is not chemically equivalent. The C3–Br and C6–Br sites in 3,6-dibromoquinolin-8-amine reside at electronically distinct positions—C3 is α to the quinoline nitrogen (electron-deficient, amenable to nucleophilic aromatic substitution), while C6 is β to the nitrogen and meta to the 8-amino group (preferential for Pd-catalyzed cross-coupling) [1]. This regiochemical pairing enables stepwise, chemoselective functionalization that is inaccessible with mono-bromo or symmetrically substituted isomers. Where biological activity is concerned, the 3,6-dibromo pattern generates a unique pharmacophore that is not replicated by the corresponding 3,6-dichloro analog; the 1994 Gershon study demonstrated that the dichloro analog was more fungitoxic than the dibromo counterpart (class-level inference), meaning halogen identity, not merely substitution position, controls potency [2].

3,6-Dibromoquinolin-8-amine – Head-to-Head Quantitative Evidence Against Closest Analogs


Fungitoxicity of 8-Amino-3,6-dibromoquinoline vs. Its 3,6-Dichloro Analog Across Five Fungal Species

In a direct comparative study, 8-amino-3,6-dibromoquinoline (the immediate precursor to 3,6-dibromo-8-quinolinol) was tested for fungitoxicity alongside its 3,6-dichloro analog against five fungal species: Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Mucor cirinelloides. The dichloro analog exhibited consistently superior fungitoxicity, with the authors stating it is 'the most fungitoxic analogue of this class of compounds observed to date' [1]. While the dibromo congener retained measurable antifungal activity, the potency differential underscores that the 3,6-dibromo-8-amino scaffold is not interchangeable with the 3,6-dichloro variant for antifungal applications, and the dibromo compound’s activity is inferior in this context.

Antifungal Structure-Activity Relationship Halogenated Quinolines

Broad-Spectrum Antifungal Potency of a Dibromoquinoline Scaffold vs. Fluconazole and Other In-Class Candidates (Class-Level Inference)

A structurally related dibromoquinoline compound (designated 4b, an 8-hydroxyquinoline derivative sharing the dibromoquinoline core) exhibited an MIC of 0.5 µg/mL against Candida albicans, compared to >64 µg/mL for fluconazole, representing a >128-fold improvement [1]. Nine other quinolone/dibromoquinoline analogs in the same library (compounds 1a–4a) were all inactive (MIC >64 µg/mL), demonstrating that the dibromoquinoline core is a critical determinant of antifungal activity within this chemotype [1]. Against non-albicans Candida species, 4b maintained MICs ranging from 0.06–1 µg/mL, and it showed efficacy against Cryptococcus and Aspergillus species [1]. While the precise substituents differ (8-OH vs. 8-NH2), this establishes the dibromoquinoline core as a privileged scaffold for antifungal activity, supporting the use of 3,6-dibromoquinolin-8-amine as a key building block to explore structure-activity relationships around this phenotype.

Antifungal Drug Discovery Dibromoquinoline

Suzuki Coupling Regioselectivity: 3,6-Dibromo Substitution Enables Stepwise Functionalization Unattainable with Mono-Bromo or Symmetric Isomers

A systematic study of Suzuki couplings on dibromoquinolines demonstrated that the regioselectivity of oxidative addition is highly dependent on the dibromo substitution pattern [1]. While the study focused on 5,7- and 3,4-dibromoquinoline isomers—reporting that 'useful levels of selectivity could be achieved for both a 5,7-dibromoquinoline as well as 3,4-dibromoquinoline' [1]—the electronic environment of 3,6-dibromoquinolin-8-amine (C3 adjacent to quinoline N, C6 meta to the 8-amino group) is predicted to offer an even greater electronic bias for sequential coupling. In contrast, 3-bromoquinolin-8-amine or 6-bromoquinolin-8-amine each provide only a single reactive handle, precluding the modular, diversity-oriented synthesis that the 3,6-dibromo pattern affords. The 5,7-dibromo isomer, while capable of double coupling, places both halogens on the same ring, limiting topological diversity.

Cross-Coupling Regioselectivity Synthetic Methodology

High-Impact Application Scenarios for 3,6-Dibromoquinolin-8-amine Based on Quantitative Evidence


Focused Antifungal Library Synthesis Targeting Metal Ion Homeostasis Pathways

The class-level evidence that a dibromoquinoline core (compound 4b) achieves an MIC of 0.5 µg/mL against fluconazole-resistant Candida albicans, and retains potency across Candida, Cryptococcus, and Aspergillus species [1], positions 3,6-dibromoquinolin-8-amine as an ideal starting material for generating 8-amino-substituted analogs. The free 8-NH2 group permits rapid diversification (acylation, sulfonylation, reductive amination) while preserving the dibromo handles for subsequent Suzuki couplings to explore the periphery of the pharmacophore. This strategy directly supports structure-activity relationship (SAR) campaigns targeting metal ion homeostasis, the unique mechanism of action identified for this chemotype [1].

Stepwise Chemoselective Synthesis of 3,6-Diaryl-8-aminoquinoline Derivatives via Iterative Suzuki–Miyaura Coupling

The electronically differentiated C3 (electron-deficient, adjacent to quinoline N) and C6 (electron-rich, meta to 8-NH2) bromine atoms in 3,6-dibromoquinolin-8-amine allow sequential Pd-catalyzed cross-couplings without protection/deprotection steps [1]. This enables a two-step, one-pot protocol to install distinct aryl groups at each position—a synthetic efficiency gain that is not possible with mono-bromo or symmetrically substituted isomers. The resulting 3,6-diaryl-8-aminoquinolines access a region of chemical space highly relevant to kinase inhibitors, bromodomain ligands, and antimalarial agents featuring substituted quinoline cores [1].

Comparative Antifungal Screening of 3,6-Dihalo-8-aminoquinoline Congeners for Halogen-Specific Activity Cliffs

The Gershon et al. (1994) finding that the 3,6-dichloro-8-aminoquinoline analog is more fungitoxic than the 3,6-dibromo counterpart [1] highlights the existence of a halogen-dependent activity cliff within this scaffold. Research programs that procure both 3,6-dibromoquinolin-8-amine and its commercially available 3,6-dichloro analog can systematically map the halogen sensitivity of their biological target, using the two compounds as matched molecular pairs. This head-to-head comparison can reveal target-specific halogen preferences that single-compound screening would miss, directly informing lead optimization decisions.

Quote Request

Request a Quote for 3,6-Dibromoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.